1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene
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Overview
Description
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene is an organic compound characterized by its complex structure, which includes multiple methoxy and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with appropriate reagents under controlled conditions. One common method involves the reduction of 4,5-dimethoxy-4-nitrobenzophenone using sodium borohydride (NaBH4) in ethanol, followed by acidification with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of corresponding amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Similar structure with an ethanol group instead of a benzene ring.
4,5-Dimethoxy-2-nitrobenzyl chloride: Precursor used in the synthesis of the target compound.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Used as a reagent for protection of amines.
Uniqueness
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene is unique due to its multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
22943-98-2 |
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Molecular Formula |
C17H18N2O8 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C17H18N2O8/c1-24-14-6-10(12(18(20)21)8-16(14)26-3)5-11-7-15(25-2)17(27-4)9-13(11)19(22)23/h6-9H,5H2,1-4H3 |
InChI Key |
DTQGCNHHPLOSHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
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